molecular formula C13H16N4O B2724920 4-Amino-N-ethyl-1-methyl-n-phenyl-1H-pyrazole-3-carboxamide CAS No. 1487783-80-1

4-Amino-N-ethyl-1-methyl-n-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2724920
CAS No.: 1487783-80-1
M. Wt: 244.298
InChI Key: ZRPJPTNXCANGGL-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-1-methyl-n-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-1-methyl-n-phenyl-1H-pyrazole-3-carboxamide typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. The reaction conditions often include the use of a solvent such as methanol or ethanol, and a catalyst like methanesulfonic acid under reflux conditions . Another method involves the use of transition-metal catalysts and photoredox reactions to achieve the desired pyrazole moiety .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. The use of heterogeneous catalysts like Amberlyst-70, which is thermally stable and cost-effective, is common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-ethyl-1-methyl-n-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-Amino-N-ethyl-1-methyl-n-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-1-methyl-n-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, thereby disrupting metabolic pathways essential for the survival of pathogens or cancer cells. The compound’s structure allows it to bind effectively to the active sites of these enzymes, leading to their inactivation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methyl-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide
  • 4-Amino-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Uniqueness

4-Amino-N-ethyl-1-methyl-n-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl and methyl groups enhance its lipophilicity, making it more effective in crossing cell membranes and reaching intracellular targets .

Properties

IUPAC Name

4-amino-N-ethyl-1-methyl-N-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-3-17(10-7-5-4-6-8-10)13(18)12-11(14)9-16(2)15-12/h4-9H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPJPTNXCANGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=NN(C=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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